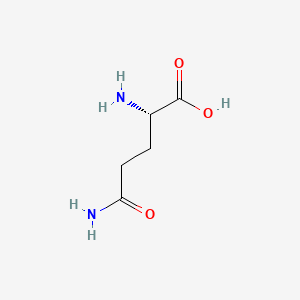

L-glutamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

One gram dissolves in 20.8 mL water at 30 °C, in 38.5 mL at 18 °C, in 56.7 mL at 0 °C

Practically insoluble in methanol (3.5 mg/100 mL at 25 °C), ethanol (0.46 mg/100 mL at 23 °C), ether, benzene, acetone, ethyl acetate, chloroform

41.3 mg/mL

Soluble in water and ether

Insoluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Immune Function Enhancement

Field: Immunology

Methods: Glutamine supplementation protocols are used for immune suppressed individuals.

Cell Metabolism

Field: Cellular Biology

Application: Glutamine is an important amino acid that supplies carbon and nitrogen to fuel biosynthesis.

Muscle Maintenance

Field: Sports Science

Application: Glutamine could modulate physiological functions such as muscular maintainer.

Methods: Not specified.

Results: Not specified.

Nitrogen Transport

Field: Biochemistry

Neuronal Mediation

Field: Neuroscience

Application: Glutamine could modulate physiological functions such as neuronal mediator.

pH Homeostasis

Field: Physiology

Application: Glutamine could modulate physiological functions such as pH homeostasis.

Cancer and Immune Cell Metabolism

Field: Oncology and Immunology

Application: Glutamine metabolism plays a pivotal role in cancer progression, immune cell function, and the modulation of the tumor microenvironment.

Therapeutic Strategy for Cancer

Field: Oncology

Results: The role of glutamine blockade within the tumor microenvironment (TME) has gained much attention.

Source of Cellular Energy

Application: Glutamine can donate its carbon and nitrogen to ensure nucleotide, amino acid, and other macromolecule biosynthesis occurs in the cell.

Improved Outcomes in Trauma, Burns, and Injuries

Field: Medical Science

Application: The main benefit of glutamine is improved outcomes in trauma, burns, and injuries.

Gluconeogenesis

Amino Sugar Synthesis

Gastrointestinal Health

Field: Gastroenterology

Wound Healing

Kidney Function

Field: Nephrology

Application: Glutamine acts as a gluconeogenic substrate in the kidney.

Ammonia Transport

Insulin Release Modulation

Field: Endocrinology

Application: Glutamine could modulate physiological functions such as insulin release modulation.

Amino Acid and Nucleotide Biosynthesis

L-glutamine is involved in protein synthesis and serves as a nitrogen donor for numerous anabolic processes, including nucleotide synthesis and the production of non-essential amino acids. It also plays a significant role in maintaining acid-base balance in the kidneys and acts as a fuel source for rapidly dividing cells, such as those in the immune system and intestinal lining .

Glutamine plays a multifaceted role in human health:

- Immune Function: Glutamine fuels immune cells and supports the intestinal barrier, which is crucial for preventing infections. Studies suggest that glutamine supplementation might benefit immune function in critically ill patients.

- Muscle Protein Synthesis: Glutamine serves as a building block for muscle protein and may aid in muscle recovery after exercise or injury []. However, research on the effectiveness of glutamine supplementation for muscle building is inconclusive.

- Gut Health: Glutamine serves as an energy source for intestinal cells and helps maintain the integrity of the intestinal lining.

This reaction is essential for nitrogen metabolism and contributes to the synthesis of other amino acids and nucleotides . Additionally, L-glutamine can react with pyridoxal to form a Schiff base, which subsequently hydrolyzes to produce pyridoxamine and L-α-glutamic acid .

L-glutamine is integral to various biological functions:

- Protein Synthesis: As one of the 20 standard amino acids, L-glutamine is vital for protein biosynthesis.

- Energy Production: It serves as an energy source for cells, particularly in conditions where glucose is scarce.

- Cellular Signaling: L-glutamine influences cellular signaling pathways that regulate cell proliferation and differentiation, particularly in immune cells .

- Gut Health: It helps maintain the integrity of the intestinal mucosa and supports gut barrier function.

Moreover, L-glutamine has been shown to play a role in modulating immune responses and may have therapeutic implications in conditions such as inflammatory bowel disease .

L-glutamine can be synthesized through both biological and chemical methods:

- Biological Synthesis:

- The predominant method of L-glutamine synthesis occurs via the enzyme glutamine synthetase, which catalyzes the reaction between glutamate and ammonia:

- Chemical Synthesis:

- Automated Synthesis:

L-glutamine has diverse applications across various fields:

- Nutritional Supplementation: Commonly used in sports nutrition to support muscle recovery and immune function.

- Clinical Nutrition: Administered to patients undergoing surgery or chemotherapy to prevent catabolism and support gut health.

- Pharmaceuticals: Used in drug formulations due to its role as a nitrogen source for cell culture media.

- Research: Employed in metabolic studies and tracer studies due to its involvement in numerous metabolic pathways.

Research has demonstrated that L-glutamine interacts with various biological systems:

- Cellular Transport: It functions as a substrate for sodium-coupled transporters that exchange neutral amino acids across cell membranes .

- Metabolic Pathways: L-glutamine participates in metabolic pathways that influence cancer cell proliferation by providing substrates for lipid synthesis .

- Immune Modulation: Studies indicate that supplementation with L-glutamine can enhance immune function during periods of stress or illness .

L-glutamine shares structural similarities with several other amino acids. Here are some comparable compounds:

| Compound | Structural Features | Unique Characteristics |

|---|---|---|

| Glutamic Acid | Contains a carboxylic acid group | Precursor to L-glutamine; involved in neurotransmission |

| Asparagine | Similar amide structure | Primarily found in plant proteins; less abundant than glutamines |

| Alanine | Simple α-amino acid | Non-polar; plays a role in glucose metabolism |

| Arginine | Contains a guanidinium group | Precursor for nitric oxide; involved in urea cycle |

L-glutamine's unique amide side chain distinguishes it from these compounds, allowing it to fulfill specific roles in nitrogen metabolism and cellular function that are not shared by its counterparts .

High-Performance Liquid Chromatography Protocols

High-Performance Liquid Chromatography represents the most widely employed analytical technique for L-glutamine quantification, offering diverse methodological approaches optimized for specific analytical requirements. The fundamental principle underlying these protocols involves the separation of L-glutamine from other amino acids and potential interferents through differential interactions with stationary phases under controlled mobile phase conditions [1] [2] [3].

Reversed-Phase High-Performance Liquid Chromatography with Pre-Column Derivatization

The reversed-phase approach utilizing pre-column derivatization has demonstrated exceptional sensitivity and selectivity for L-glutamine analysis. The protocol employs ortho-phthalaldehyde reagent containing 3-mercaptopropionic acid as the derivatizing agent, enabling fluorescence detection with enhanced sensitivity [2]. The chromatographic separation is achieved using a C18 column with 3-micron particles, utilizing a binary gradient system consisting of water with 0.1 percent formic acid and acetonitrile with 0.1 percent formic acid [2]. The analytical procedure demonstrates linearity over a concentration range from 1 to 2,000 micromolar per liter, with analytical recovery of plasma samples spiked with L-glutamine achieving 98.6 ± 3.8 percent [2]. Within-batch and between-batch imprecision values were determined to be 1.5 percent and 2.2 percent, respectively, with total analysis time, including derivatization and chromatography, requiring 6 minutes [2].

Ion-Exchange Chromatography with Post-Column Derivatization

Ion-exchange chromatography followed by post-column derivatization represents the gold standard methodology for amino acid analysis, including L-glutamine quantification [4] [5] [6]. This approach utilizes a sodium cation-exchange column with detection at 570 nanometers following ninhydrin derivatization [4]. The mobile phase consists of sodium eluent at pH 3.15 with 5 percent sulfolane, sodium eluent at pH 7.40, and sodium column regenerant [4]. The method demonstrates linearity in the range of 4 to 50 micrograms per milliliter with a correlation coefficient of 0.9999 [4]. The accuracy was determined to be 99.78 percent, with acceptable results for precision and robustness [4]. The retention time for L-glutamine under these conditions is 10.1 minutes [4].

Hydrophilic Interaction Liquid Chromatography Methodology

Hydrophilic Interaction Liquid Chromatography has emerged as a specialized technique for polar compound analysis, particularly suitable for L-glutamine and related metabolites [7]. The separation is conducted on an Amaze TH Tri-Modal Hydrophilic Interaction Liquid Chromatography column, specifically designed to handle polar and ionizable compounds effectively [7]. The mobile phase comprises a mixture of water and organic solvent, typically acetonitrile, supplemented with additives such as ammonium formate or ammonium acetate to enhance ionization efficiency for mass spectrometry detection [7]. This approach employs gradient elution to achieve optimal separation of compounds throughout the chromatographic run [7].

Mass Spectrometry Artifacts: Cyclization During Liquid Chromatography-Mass Spectrometry Tandem Mass Spectrometry Analysis

A critical analytical challenge in L-glutamine quantification by mass spectrometry involves the spontaneous cyclization of free L-glutamine to pyroglutamic acid within the electrospray ionization source, representing a previously uncharacterized artifact in metabolomic studies [8] [9] [10]. This phenomenon occurs independently of chromatographic conditions and has been demonstrated to convert between 33 percent and nearly 100 percent of L-glutamine to pyroglutamic acid, with the extent of conversion dependent on fragmentor voltage settings [8] [9] [10].

Mechanism of In-Source Cyclization

The cyclization process involves the intramolecular nucleophilic attack of the amino nitrogen on the side-chain carbonyl carbon, resulting in the formation of a five-membered ring structure with the loss of ammonia [8] [9] [10]. Analysis of L-glutamine standards over a concentration range from 0.39 to 200 micromolar indicated that the conversion to pyroglutamic acid is influenced by multiple mass spectrometer parameters, including fragmentor voltage, ion source temperature, and capillary voltage [8] [9] [10]. Direct injection analyses revealed that cyclization occurs even without chromatographic separation, confirming that electrospray ionization source conditions are the primary cause of this artifact [8] [9] [10].

Impact on Analytical Accuracy

The cyclization artifact significantly affects the accuracy of L-glutamine quantification, as conventional mass spectrometry methods cannot distinguish between endogenous pyroglutamic acid and that formed from L-glutamine during the ionization process [8] [9] [10]. This phenomenon necessitates the implementation of specific analytical strategies to ensure accurate measurements. Chromatographic separation of L-glutamine, glutamic acid, and pyroglutamic acid becomes essential to differentiate between pyroglutamic acid present naturally in samples and that generated from L-glutamine in the ion source [8] [9] [10].

Mitigation Strategies

Effective mitigation of cyclization artifacts requires the implementation of three critical analytical approaches: first, chromatographic conditions that adequately separate L-glutamine, glutamic acid, and pyroglutamic acid; second, the use of isotopic internal standards to correct for in-source pyroglutamic acid formation; and third, user-optimized fragmentor voltage settings for acquisition of mass spectra [8] [9] [10]. Source fragmentation voltage settings tested from 0 to 60 volts in 10-volt increments yielded similar conversion ratios from 0 to 30 volts, with dramatic intensity decline and subsequent fragmentation at 40 volts and higher [9]. Therefore, fragmentor voltage should be maintained at 0 to 10 volts for metabolomic analyses of L-glutamine [9].

Ion-Exchange Chromatography with Post-Column Derivatization

Ion-exchange chromatography coupled with post-column derivatization represents the most robust and accurate methodology for L-glutamine analysis, providing matrix-independent chromatography that ensures consistent results with exceptional sensitivity, stability, and analytical speed [6] [11]. The technique is based on the continuous flow chromatography procedure developed by Spackman, Moore, and Stein in 1958, which has been refined to produce fully automatic, high-speed, sensitive analyses [5] [11].

Chromatographic Separation Principles

The separation mechanism relies on the differential interaction of amino acids with cation-exchange resin under controlled pH and ionic strength conditions [5] [6]. L-glutamine, being a zwitterionic compound with amino and carboxylic acid functional groups, exhibits pH-dependent charge states that facilitate selective retention and elution [6]. The sample containing L-glutamine is loaded onto a column of cation-exchange resin, followed by buffer elution of varying pH and ionic strength to achieve separation of various amino acids [5]. Column temperature is accurately controlled and can be varied to produce the required separation efficiency [5].

Post-Column Derivatization with Ninhydrin

The post-column derivatization process involves the reaction of separated amino acids with ninhydrin reagent in a high-temperature reaction coil [5] [6]. Ninhydrin reacts with amino acids to decarboxylate them, yielding an intensively colored purple-blue product with absorption maximum at 570 nanometers [6]. The reaction of ninhydrin with amino acids is highly sensitive and specific, with the amount of colored compound produced being directly proportional to the quantity of amino acid present in the eluate [5]. The ninhydrin reaction is particularly advantageous because it produces consistent coloration regardless of amino acid structure, with secondary amines such as proline and hydroxyproline producing yellow coloration [6].

Buffer Systems and Operating Conditions

Two primary buffer systems are employed for L-glutamine analysis: lithium citrate buffer system for physiological samples and sodium citrate buffer system for protein hydrolysates [6]. The lithium system typically operates with detection at 570 nanometers, while the sodium system may utilize detection at 660 nanometers [6]. Temperature programming is frequently employed to optimize separation, with reaction coil temperatures maintained at 130 degrees Celsius to ensure complete derivatization [4]. Flow rates are typically maintained between 0.3 to 0.4 milliliters per minute for optimal resolution [4].

Analytical Performance Characteristics

Ion-exchange chromatography with post-column derivatization demonstrates superior analytical performance compared to alternative methodologies. The technique exhibits excellent linearity from 1 microgram to 40 micrograms L-glutamine per assay [12]. The relative standard deviation for L-glutamine determination is approximately 1 to 3 percent, with detection limits of 0.54 milligrams per liter derived from an absorbance difference of 0.010 at 340 nanometers [12]. The method is particularly advantageous for complex biological matrices, as the retention mechanism provides chromatography that is almost completely matrix-insensitive [11].

Validation Parameters for Amino Acid-Specific Assays

Analytical method validation for L-glutamine quantification must adhere to international guidelines, particularly International Council for Harmonisation guidelines, to ensure analytical procedures are suitable for their intended purpose [13] [14]. The validation process encompasses multiple performance characteristics that collectively demonstrate method reliability, accuracy, and robustness under specified conditions.

Specificity and Selectivity Requirements

Specificity evaluation must demonstrate that analytical methods can differentiate and measure L-glutamine in the presence of potential interfering substances in biological matrices [13]. Selectivity assessment requires the use of blank samples obtained from at least six individual sources or lots, with evaluation demonstrating no significant response attributable to interfering components at the retention time of L-glutamine [13]. For chromatographic methods, resolution between L-glutamine and structurally related compounds, particularly glutamic acid, must exceed 1.8 to ensure adequate separation [15]. The tailing factor for L-glutamine peaks should be maintained between 0.8 and 1.2 to ensure peak symmetry [15].

Linearity and Range Determination

Linearity assessment requires the construction of analytical curves using a minimum of five concentration levels spanning the analytical range [13] [14]. For L-glutamine analysis, validated methods demonstrate linearity ranges from 4 to 50 micrograms per milliliter for high-performance liquid chromatography methods [4], while liquid chromatography-tandem mass spectrometry methods achieve linearity over concentrations exceeding four orders of magnitude [16]. Correlation coefficients must exceed 0.99 for acceptable linearity, with many validated methods achieving correlation coefficients of 0.9999 [4].

Accuracy and Precision Criteria

Accuracy assessment involves the determination of closeness of analytical results to true values, typically evaluated through recovery studies using spiked samples at multiple concentration levels [13] [14]. Validated L-glutamine methods demonstrate accuracy ranging from 99.78 percent for ion-exchange chromatography [4] to 82 to 113 percent for liquid chromatography-tandem mass spectrometry methods [16]. Precision evaluation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision), with acceptable relative standard deviation values typically below 5 percent [13]. High-performance liquid chromatography methods for L-glutamine demonstrate precision values ranging from 0.43 to 2.61 percent relative standard deviation [4].

Detection and Quantification Limits

Limit of detection represents the lowest concentration of L-glutamine that can be detected but not necessarily quantitated, while limit of quantification represents the lowest concentration that can be quantitated with acceptable accuracy and precision [13] [14]. For L-glutamine analysis, detection limits range from 0.11 micrograms per milliliter for ion-exchange methods [4] to 5 femtomoles on-column for liquid chromatography-tandem mass spectrometry methods [16]. Signal-to-noise ratios must exceed 3:1 for detection limits and 10:1 for quantification limits [13].

Robustness and Stability Assessment

Purity

Physical Description

Solid

White crystals or crystalline powder; odourless

Color/Form

Fine opaque needles from water or dilute ethanol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

-3.64 (LogP)

log Kow = -3.15

-3.64

Decomposition

Appearance

Melting Point

185 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 240 of 242 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

FDA Label

Treatment of sickle cell disease

Livertox Summary

Drug Classes

Therapeutic Uses

EXPL THER Critically ill patients have considerable oxidative stress. Glutamine and antioxidant supplementation may offer therapeutic benefit, although current data are conflicting.In this blinded 2-by-2 factorial trial, we randomly assigned 1223 critically ill adults in 40 intensive care units (ICUs) in Canada, the United States, and Europe who had multiorgan failure and were receiving mechanical ventilation to receive supplements of glutamine, antioxidants, both, or placebo. Supplements were started within 24 hours after admission to the ICU and were provided both intravenously and enterally. The primary outcome was 28-day mortality. Because of the interim-analysis plan, a P value of less than 0.044 at the final analysis was considered to indicate statistical significance. There was a trend toward increased mortality at 28 days among patients who received glutamine as compared with those who did not receive glutamine (32.4% vs. 27.2%; adjusted odds ratio, 1.28; 95% confidence interval [CI], 1.00 to 1.64; P=0.05). In-hospital mortality and mortality at 6 months were significantly higher among those who received glutamine than among those who did not. Glutamine had no effect on rates of organ failure or infectious complications. Antioxidants had no effect on 28-day mortality (30.8%, vs. 28.8% with no antioxidants; adjusted odds ratio, 1.09; 95% CI, 0.86 to 1.40; P=0.48) or any other secondary end point. There were no differences among the groups with respect to serious adverse events (P=0.83). Early provision of glutamine or antioxidants did not improve clinical outcomes, and glutamine was associated with an increase in mortality among critically ill patients with multiorgan failure.

NutreStore (L-glutamine powder for oral solution) is indicated for the treatment of Short Bowel Syndrome (SBS) in patients receiving specialized nutritional support when used in conjunction with a recombinant human growth hormone that is approved for this indication. /Included in US product label/

Pharmacology

Glutamine is a nonessential amino acid. Glutamine can donate the ammonia on its side chain to the formation of urea (for eventual excretion by the kidneys) and to purines (necessary for the synthesis of nucleic acids). Glutamic acid-to-glutamine conversion, in which an ammonia group is added to glutamic acid (catalyzed by glutamine synthase), is of central importance in the regulation of toxic levels of ammonia in the body. This agent is a substrate for the production of both excitatory and inhibitory neurotransmitters (glutamate and GABA) and is also an important source of energy for the nervous system. Glutamine may become a conditionally essential amino acid during certain catabolic states.

ATC Code

A16 - Other alimentary tract and metabolism products

A16A - Other alimentary tract and metabolism products

A16AA - Amino acids and derivatives

A16AA03 - Glutamine

Mechanism of Action

L-glutamine has important functions in regulation of gastrointestinal cell growth, function, and regeneration. Under normal conditions, glutamine concentration is maintained in the body by dietary intake and synthesis from endogenous glutamate. Data from clinical studies indicate that the role of and nutritional requirements for glutamine during catabolic illness, trauma, and infection may differ significantly from the role of and nutritional requirements for glutamine in healthy individuals. Glutamine concentrations decrease and tissue glutamine metabolism increases during many catabolic disease states, and thus glutamine is often considered a "conditionally essential" amino acid.

Vapor Pressure

Other CAS

6899-04-3

Absorption Distribution and Excretion

Primarily eliminated by metabolism. While L-glutamine is filtered though the glomerulus, nearly all is reabsorbed by renal tubules.

Volume of distribution is 200 mL/kg after intravenous bolus dose.

After an intravenous bolus dose in three subjects, the volume of distribution was estimated to be approximately 200 mL/kg.

Following single dose oral administration of glutamine at 0.1 g/kg to six subjects, mean peak blood glutamine concentration was 1028uM (or 150 mcg/mL) occurring approximately 30 minutes after administration. The pharmacokinetics following multiple oral doses have not been adequately characterized.

Metabolism is the major route of elimination for glutamine. Although glutamine is eliminated by glomerular filtration, it is almost completely reabsorbed by the renal tubules.

Metabolism Metabolites

Glutamine plays an important role in nitrogen homeostasis and intestinal substrate supply. It has been suggested that glutamine is a precursor for arginine through an intestinal-renal pathway involving inter-organ transport of citrulline. The importance of intestinal glutamine metabolism for endogenous arginine synthesis in humans, however, has remained unaddressed. The aim of this study was to investigate the intestinal conversion of glutamine to citrulline and the effect of the liver on splanchnic citrulline metabolism in humans. Eight patients undergoing upper gastrointestinal surgery received a primed continuous intravenous infusion of [2-(15)N]glutamine and [ureido-(13)C-(2)H(2)]citrulline. Arterial, portal venous and hepatic venous blood were sampled and portal and hepatic blood flows were measured. Organ specific amino acid uptake (disposal), production and net balance, as well as whole body rates of plasma appearance were calculated according to established methods. The intestines consumed glutamine at a rate that was dependent on glutamine supply. Approximately 13% of glutamine taken up by the intestines was converted to citrulline. Quantitatively glutamine was the only important precursor for intestinal citrulline release. Both glutamine and citrulline were consumed and produced by the liver, but net hepatic flux of both amino acids was not significantly different from zero. Plasma glutamine was the precursor of 80% of plasma citrulline and plasma citrulline in turn was the precursor of 10% of plasma arginine. In conclusion, glutamine is an important precursor for the synthesis of arginine after intestinal conversion to citrulline in humans.

Endogenous glutamine participates in various metabolic activities, including the formation of glutamate, and synthesis of proteins, nucleotides, and amino sugars. Exogenous glutamine is anticipated to undergo similar metabolism.

Enterocytes, Hepatic

Wikipedia

Mifepristone

Drug Warnings

It is not known whether L-glutamine is excreted in human milk. Because many drugs are excreted in human milk, caution should be exercised when L-glutamine is administered to a nursing woman.

Glutamine is metabolized to glutamate and ammonia, which may increase in patients with hepatic dysfunction. Therefore, routine monitoring of renal and hepatic function is recommended in patients receiving intravenous parenteral nutrition (IPN) and NutreStore, particularly in those with renal or hepatic impairment.

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

For more Drug Warnings (Complete) data for Glutamine (7 total), please visit the HSDB record page.

Biological Half Life

After an IV bolus dose in three subjects, the terminal half-life of glutamine was approximately 1 hour.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

Synthesis: By isolation from sugar beet juice.

General Manufacturing Information

Storage Conditions

Store at 25 °C (77 °F) with excursions allowed to 15 deg-30 °C (59 deg -86 °F).

Interactions

Glutamine is a neutral amino acid that is used by rapidly dividing cells such as erythrocytes, lymphocytes, and fibroblasts. It is also the substrate of glutathione synthesis. In normal metabolic rates, glutamine is an amino acid synthesized endogenously, but in high metabolic conditions such as cancer, it must be taken exogenously. Animal studies strongly demonstrate that glutamine protects both the upper and lower gastrointestinal tract mucosa from the effects of chemotherapy, radiotherapy, or other causes of injury. In this study, ... the protective effect of glutamine on radiation-induced diarrhea /was investigated/.The patients were divided into glutamine-treated and placebo groups. In the glutamine-treated group, 15 g of oral glutamine was administered three times daily. The patients were evaluated for diarrhea grade according to the National Cancer Institute Common Toxicity Criteria version 3.0, need for loperamide use, need for supportive parenteral therapy, and treatment breaks due to diarrhea. There was no difference in overall diarrhea incidence when the two groups were compared. When diarrhea grade was evaluated, none of the patients in the glutamine-treated group had grade 3-4 diarrhea, but in the placebo group, grade 3-4 diarrhea was seen in 69% of the patients. In the placebo-treated group, patients requiring loperamide and parenteral supportive therapy were 39 and 92 %, respectively. There was no treatment break in glutamine-treated patients. Glutamine may have protective effect on radiation-induced severe diarrhea.

Stability Shelf Life

Dates

2: Pál B. Involvement of extrasynaptic glutamate in physiological and pathophysiological changes of neuronal excitability. Cell Mol Life Sci. 2018 May 15. doi: 10.1007/s00018-018-2837-5. [Epub ahead of print] Review. PubMed PMID: 29766217.

3: Koppula P, Zhang Y, Zhuang L, Gan B. Amino acid transporter SLC7A11/xCT at the crossroads of regulating redox homeostasis and nutrient dependency of cancer. Cancer Commun (Lond). 2018 Apr 25;38(1):12. doi: 10.1186/s40880-018-0288-x. Review. PubMed PMID: 29764521.

4: Kuns B, Varghese D. Memantine. 2018 May 11. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500025/ PubMed PMID: 29763201.

5: Holeček M. Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutr Metab (Lond). 2018 May 3;15:33. doi: 10.1186/s12986-018-0271-1. eCollection 2018. Review. PubMed PMID: 29755574; PubMed Central PMCID: PMC5934885.

6: Hosein AN, Beg MS. Pancreatic Cancer Metabolism: Molecular Mechanisms and Clinical Applications. Curr Oncol Rep. 2018 May 11;20(7):56. doi: 10.1007/s11912-018-0699-5. Review. PubMed PMID: 29752600.

7: Liu S, He L, Yao K. The Antioxidative Function of Alpha-Ketoglutarate and Its Applications. Biomed Res Int. 2018 Mar 21;2018:3408467. doi: 10.1155/2018/3408467. eCollection 2018. Review. PubMed PMID: 29750149; PubMed Central PMCID: PMC5884300.

8: Saghaleini SH, Dehghan K, Shadvar K, Sanaie S, Mahmoodpoor A, Ostadi Z. Pressure Ulcer and Nutrition. Indian J Crit Care Med. 2018 Apr;22(4):283-289. doi: 10.4103/ijccm.IJCCM_277_17. Review. PubMed PMID: 29743767; PubMed Central PMCID: PMC5930532.

9: El Arfani C, De Veirman K, Maes K, De Bruyne E, Menu E. Metabolic Features of Multiple Myeloma. Int J Mol Sci. 2018 Apr 14;19(4). pii: E1200. doi: 10.3390/ijms19041200. Review. PubMed PMID: 29662010.

10: Hayashi MK. Structure-Function Relationship of Transporters in the Glutamate-Glutamine Cycle of the Central Nervous System. Int J Mol Sci. 2018 Apr 12;19(4). pii: E1177. doi: 10.3390/ijms19041177. Review. PubMed PMID: 29649168.

11: Kato Y, Maeda T, Suzuki A, Baba Y. Cancer metabolism: New insights into classic characteristics. Jpn Dent Sci Rev. 2018 Feb;54(1):8-21. doi: 10.1016/j.jdsr.2017.08.003. Epub 2017 Sep 29. Review. PubMed PMID: 29628997; PubMed Central PMCID: PMC5884251.

12: Alduina R, Sosio M, Donadio S. Complex Regulatory Networks Governing Production of the Glycopeptide A40926. Antibiotics (Basel). 2018 Apr 5;7(2). pii: E30. doi: 10.3390/antibiotics7020030. Review. PubMed PMID: 29621136.

13: Narula N, Dhillon A, Zhang D, Sherlock ME, Tondeur M, Zachos M. Enteral nutritional therapy for induction of remission in Crohn's disease. Cochrane Database Syst Rev. 2018 Apr 1;4:CD000542. doi: 10.1002/14651858.CD000542.pub3. Review. PubMed PMID: 29607496.

14: Swaminathan M, Ellul MA, Cross TJ. Hepatic encephalopathy: current challenges and future prospects. Hepat Med. 2018 Mar 22;10:1-11. doi: 10.2147/HMER.S118964. eCollection 2018. Review. PubMed PMID: 29606895; PubMed Central PMCID: PMC5868572.

15: Hanover JA, Chen W, Bond MR. O-GlcNAc in cancer: An Oncometabolism-fueled vicious cycle. J Bioenerg Biomembr. 2018 Mar 29. doi: 10.1007/s10863-018-9751-2. [Epub ahead of print] Review. PubMed PMID: 29594839.

16: Iwata Y, Nakajima S, Plitman E, Mihashi Y, Caravaggio F, Chung JK, Kim J, Gerretsen P, Mimura M, Remington G, Graff-Guerrero A. Neurometabolite levels in antipsychotic-naïve/free patients with schizophrenia: A systematic review and meta-analysis of (1)H-MRS studies. Prog Neuropsychopharmacol Biol Psychiatry. 2018 Mar 23. pii: S0278-5846(18)30039-3. doi: 10.1016/j.pnpbp.2018.03.016. [Epub ahead of print] Review. PubMed PMID: 29580804.

17: Bak LK, Walls AB, Schousboe A, Waagepetersen HS. Astrocytic glycogen metabolism in the healthy and diseased brain. J Biol Chem. 2018 May 11;293(19):7108-7116. doi: 10.1074/jbc.R117.803239. Epub 2018 Mar 23. Review. PubMed PMID: 29572349; PubMed Central PMCID: PMC5950001.

18: Quinn BR, Yunes-Medina L, Johnson GVW. Transglutaminase 2: Friend or foe? The discordant role in neurons and astrocytes. J Neurosci Res. 2018 Mar 23. doi: 10.1002/jnr.24239. [Epub ahead of print] Review. PubMed PMID: 29570839.

19: Cha YJ, Kim ES, Koo JS. Amino Acid Transporters and Glutamine Metabolism in Breast Cancer. Int J Mol Sci. 2018 Mar 19;19(3). pii: E907. doi: 10.3390/ijms19030907. Review. PubMed PMID: 29562706; PubMed Central PMCID: PMC5877768.

20: Oriolo G, Egmond E, Mariño Z, Cavero M, Navines R, Zamarrenho L, Solà R, Pujol J, Bargallo N, Forns X, Martin-Santos R. Systematic review with meta-analysis: neuroimaging in hepatitis C chronic infection. Aliment Pharmacol Ther. 2018 May;47(9):1238-1252. doi: 10.1111/apt.14594. Epub 2018 Mar 14. Review. PubMed PMID: 29536563.